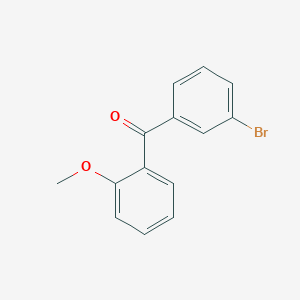

3-Bromo-2'-methoxybenzophenone

説明

Contextualization of Benzophenone (B1666685) Derivatives in Organic Synthesis

Benzophenone and its derivatives are a well-established and versatile scaffold in the field of organic synthesis. nih.gov These diaryl ketones are not only prevalent in a variety of natural products with diverse biological activities but also serve as crucial building blocks for a wide array of synthetic molecules. nih.gov Their utility spans from medicinal chemistry, where they are integral to the structure of anticancer, anti-inflammatory, and antimicrobial agents, to materials science, particularly in the development of organic light-emitting diodes (OLEDs). nih.govmdpi.comresearchgate.net

The chemical reactivity of the benzophenone core, particularly the electrophilic nature of the carbonyl carbon and the potential for substitution on the two phenyl rings, allows for a broad range of chemical modifications. This adaptability makes benzophenone derivatives valuable intermediates in complex synthetic pathways, including transition metal-catalyzed cross-coupling reactions and nucleophilic substitution reactions. nih.govmdpi.com For instance, they can be key starting materials in McMurry reactions for the formation of alkenes. google.com The ability to introduce various functional groups onto the phenyl rings allows for the fine-tuning of the molecule's steric and electronic properties, which is a cornerstone of rational drug design and materials development.

Significance of Bromination and Methoxy (B1213986) Substitution in Chemical Design

The strategic incorporation of bromine atoms and methoxy groups into a molecular structure is a powerful tool in chemical design, particularly in the realm of medicinal chemistry and materials science. This practice, known as molecular modification, aims to enhance the therapeutic or functional properties of a compound. ump.edu.pl

Bromination , the introduction of a bromine atom, can significantly influence a molecule's characteristics. The presence of bromine can lead to the formation of halogen bonds, which are non-covalent interactions that can favorably affect drug-target binding. ump.edu.plump.edu.pl This can result in increased therapeutic activity and a longer duration of action. ump.edu.plump.edu.pl Furthermore, the "heavy atom effect" of bromine can be leveraged to enhance the efficacy of photodynamic therapy. ump.edu.plump.edu.pl

Detailed Profile of 3-Bromo-2'-methoxybenzophenone

This section provides a focused examination of the specific chemical compound, this compound.

Synthesis and Characterization

The synthesis of substituted benzophenones can be achieved through various methods, with the Friedel-Crafts acylation being a common and effective approach. For instance, a general method for preparing a similar compound, 3-bromo-4''-methoxybenzophenone, involves the reaction of 3-bromobenzoyl chloride with anisole (B1667542) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3) in a solvent such as dichloromethane (B109758) (DCM). chemicalbook.com This reaction proceeds via electrophilic aromatic substitution, where the anisole ring is acylated by the 3-bromobenzoyl chloride.

While a specific synthesis for this compound is not detailed in the provided search results, analogous synthetic strategies are well-documented for related brominated and methoxylated benzophenone derivatives.

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₄H₁₁BrO₂ |

| Molecular Weight | 291.14 g/mol |

| Physical Form | Not specified |

| Melting Point | Not specified |

| Boiling Point | Not specified |

| Solubility | Not specified |

Research Applications and Findings

Brominated and methoxylated benzophenone derivatives are of significant interest in various research areas due to their potential biological activities and utility as synthetic intermediates. nih.govontosight.ai While specific research findings for this compound are not extensively detailed, the applications of its structural analogs provide insight into its potential uses.

Structure

3D Structure

特性

IUPAC Name |

(3-bromophenyl)-(2-methoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrO2/c1-17-13-8-3-2-7-12(13)14(16)10-5-4-6-11(15)9-10/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUYGRFRBVXDZBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)C2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20641454 | |

| Record name | (3-Bromophenyl)(2-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20641454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

750633-45-5 | |

| Record name | (3-Bromophenyl)(2-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20641454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Bromo 2 Methoxybenzophenone

Established Synthetic Pathways for 3-Bromo-2'-methoxybenzophenone

The primary and most well-established methods for synthesizing this compound and its analogs are the Friedel-Crafts acylation and the Grignard reaction. oregonstate.edu These reactions form the backbone of many synthetic strategies, allowing for the construction of the core benzophenone (B1666685) structure.

A common approach involves the Friedel-Crafts acylation of a suitable aromatic substrate with a benzoyl chloride derivative in the presence of a Lewis acid catalyst, such as aluminum chloride. oregonstate.edu For instance, the reaction of 3-bromobenzoyl chloride with 2-methoxyanisole can yield the target compound.

Alternatively, the Grignard reaction provides a powerful tool for carbon-carbon bond formation. mnstate.eduumkc.edu This method involves the reaction of an organomagnesium halide (Grignard reagent) with a carbonyl compound. umkc.edu In the context of this compound synthesis, this could involve the reaction of a Grignard reagent derived from a brominated aromatic compound with a methoxy-substituted benzaldehyde (B42025) or benzoic acid derivative. mnstate.edugoogle.com

Precursor Selection and Reactant Design for this compound

For a Friedel-Crafts acylation approach, the logical precursors would be:

3-Bromobenzoyl chloride : This provides the bromo-substituted benzoyl moiety.

2-Methoxyanisole (Veratrole) : This serves as the nucleophilic aromatic ring that undergoes acylation, introducing the 2'-methoxy group.

For a Grignard reaction -based synthesis, several combinations are possible:

Reactant A : 3-Bromophenylmagnesium bromide (formed from 3-bromobenzene and magnesium). mnstate.edulibretexts.org

Reactant B : 2-Methoxybenzoyl chloride or a 2-methoxybenzaldehyde (B41997).

The design of the reactants is critical. For instance, in a Grignard synthesis, the purity of the magnesium and the anhydrous nature of the solvent are crucial for the efficient formation of the Grignard reagent. mnstate.eduumkc.edu

Optimization of Reaction Conditions for this compound Synthesis

Optimizing reaction conditions is essential for maximizing yield and purity while minimizing side reactions. researchgate.netnsf.gov Key parameters that are often adjusted include temperature, solvent, catalyst, and reaction time.

In Friedel-Crafts acylation , the choice of Lewis acid and its stoichiometry are critical. While aluminum chloride is common, other catalysts may be employed to improve selectivity or reduce environmental impact. oregonstate.edu Temperature control is also vital to prevent unwanted side reactions.

For the Grignard reaction , maintaining anhydrous conditions is the most critical factor to prevent the quenching of the highly reactive Grignard reagent. mnstate.eduumkc.edu The choice of ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), can also influence the reaction rate and yield. mnstate.educerritos.edu The temperature is typically controlled to manage the exothermic nature of the reaction. libretexts.org

| Parameter | Friedel-Crafts Acylation | Grignard Reaction |

| Catalyst | Lewis acids (e.g., AlCl₃) oregonstate.edu | Not applicable (Mg is a reactant) mnstate.edu |

| Solvent | Inert solvents (e.g., CS₂, CH₂Cl₂) | Anhydrous ethers (e.g., diethyl ether, THF) mnstate.eduumkc.edu |

| Temperature | Typically low to room temperature | Controlled, often starting at low temperatures libretexts.org |

| Reactant Ratio | Often near stoichiometric | Grignard reagent in slight excess |

| Atmosphere | Inert atmosphere (e.g., N₂) recommended | Strict inert and anhydrous atmosphere mnstate.eduumkc.edu |

Novel Approaches in this compound Synthesis

While traditional methods are reliable, ongoing research focuses on developing more efficient, selective, and environmentally friendly synthetic routes.

Catalytic Methods for Selective Bromination of Benzophenone Intermediates

Instead of starting with a brominated precursor, a newer strategy involves the selective bromination of a benzophenone intermediate. This approach can offer better control over the position of the bromine atom. The use of N-bromosuccinimide (NBS) as a brominating agent under controlled conditions is a common method for the selective bromination of activated aromatic rings. Photocatalytic methods are also emerging as powerful tools for halogenation reactions. researchgate.net

Strategic Etherification Techniques for Methoxy (B1213986) Group Introduction

The introduction of the methoxy group can also be a strategic step in the synthesis. While starting with a methoxy-substituted precursor is common, etherification of a corresponding hydroxybenzophenone can be an alternative. The Williamson ether synthesis, which involves the reaction of an alkoxide with a primary alkyl halide, is a classic method for forming ethers. organic-chemistry.org More modern techniques might employ milder reagents and catalysts to achieve this transformation with higher efficiency and selectivity. organic-chemistry.org

Green Chemistry Principles in this compound Production

The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals like this compound. dokumen.pubrasayanjournal.co.in This involves several key considerations:

Atom Economy : Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Use of Safer Solvents and Reagents : Replacing hazardous solvents and reagents with more environmentally benign alternatives. rasayanjournal.co.in For example, exploring solvent-free reaction conditions or using greener solvents like ionic liquids. dokumen.pub

Catalysis : Utilizing catalytic reagents in small amounts rather than stoichiometric reagents to minimize waste. dokumen.pub This includes the use of recyclable catalysts.

Energy Efficiency : Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption.

Renewable Feedstocks : Investigating the use of starting materials derived from renewable resources. dokumen.pub

By integrating these principles, the synthesis of this compound can be made more sustainable and environmentally responsible. For instance, the use of a solid-supported Lewis acid catalyst in Friedel-Crafts acylation could simplify catalyst recovery and reuse, thereby reducing waste. google.com

Chemical Reactivity and Transformative Studies of 3 Bromo 2 Methoxybenzophenone

Electrophilic and Nucleophilic Aromatic Substitution Reactions Involving the Bromine Moiety of 3-Bromo-2'-methoxybenzophenone

The reactivity of the two aromatic rings in this compound towards electrophilic substitution is significantly different. The ring bearing the bromine atom is deactivated by both the halogen and the meta-directing carbonyl group. The bromine atom itself is an ortho-, para-director, but the strong deactivating and meta-directing influence of the benzoyl group will likely direct any incoming electrophiles to the positions meta to the carbonyl, which are ortho to the bromine.

In contrast, the second aromatic ring contains a powerful ortho-, para-directing methoxy (B1213986) group. Although the carbonyl group deactivates this ring as well, the activating effect of the methoxy group is dominant, making this ring more susceptible to electrophilic attack than the bromo-substituted ring. Electrophilic substitution will preferentially occur at the positions ortho and para to the methoxy group.

Nucleophilic aromatic substitution (NAS) on an aryl halide typically requires strong activation by electron-withdrawing groups positioned ortho or para to the leaving group. In this compound, the bromine is not activated by a suitably positioned nitro or cyano group. However, intramolecular nucleophilic substitution is a key reaction for this class of compounds. The oxygen of the 2'-methoxy group can act as an intramolecular nucleophile, attacking the carbon bearing the bromine. This type of reaction, often catalyzed by copper, leads to the formation of a xanthone (B1684191) core structure through an intramolecular O-arylation. rsc.orgrsc.org This cyclization is a powerful method for synthesizing complex heterocyclic systems from 2-halobenzophenones. researchgate.netnih.gov

Carbonyl Reactivity and Related Transformations of the Benzophenone (B1666685) Core in this compound

The carbonyl group of the benzophenone core is a primary site for nucleophilic attack. It can undergo a variety of transformations common to ketones. For instance, reduction with hydride reagents such as sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4) would convert the carbonyl group into a secondary alcohol, yielding (3-bromophenyl)(2-methoxyphenyl)methanol. ambeed.com

Furthermore, the carbonyl carbon is susceptible to attack by organometallic reagents like Grignard reagents or organolithium compounds. This would lead to the formation of a tertiary alcohol, providing a route to more complex, multi-aryl structures. The reactivity of the carbonyl group is fundamental to many of the synthetic applications of benzophenones.

Cross-Coupling Reactions Utilizing the Bromine Substituent in this compound

The carbon-bromine bond in this compound is a key handle for a variety of palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, typically catalyzed by a palladium(0) complex. illinois.edu this compound is an excellent substrate for this reaction, where the bromine atom can be replaced by a variety of alkyl, alkenyl, or aryl groups from the corresponding boronic acid or ester. nih.gov

This reaction is highly valuable for the synthesis of complex biaryl structures and other functionalized molecules. The general conditions for a Suzuki-Miyaura coupling of an aryl bromide are outlined in the table below.

| Component | Examples | Purpose |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂ | Facilitates the catalytic cycle (oxidative addition, transmetalation, reductive elimination) |

| Ligand | PPh₃, dppf, SPhos, XPhos | Stabilizes the palladium center and influences its reactivity |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the organoboron species and participates in the catalytic cycle |

| Solvent | Toluene, Dioxane, DMF, Water | Solubilizes reactants and influences reaction rate and outcome |

| Boron Reagent | Arylboronic acids, Alkylboronic esters | Provides the carbon nucleophile for the coupling |

This table presents typical components for a Suzuki-Miyaura coupling reaction.

The Stille coupling reaction provides another powerful method for carbon-carbon bond formation, involving the reaction of an organohalide with an organotin compound, catalyzed by palladium. harvard.edu Similar to the Suzuki coupling, this compound can serve as the electrophilic partner. The Stille reaction is known for its tolerance of a wide range of functional groups and is often used in the synthesis of complex molecules. acs.org

A typical Stille coupling would involve reacting this compound with an organostannane in the presence of a palladium catalyst. Additives like copper(I) iodide (CuI) can sometimes accelerate the reaction. amazonaws.com

| Component | Examples | Purpose |

| Palladium Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃ | The active catalyst for the cross-coupling cycle |

| Ligand | PPh₃, AsPh₃ | Modulates the electronic and steric properties of the palladium catalyst |

| Organotin Reagent | R-Sn(n-Bu)₃, R-SnMe₃ | The source of the nucleophilic carbon group |

| Solvent | Toluene, DMF, NMP | Provides the reaction medium |

| Additive | CuI, LiCl | Can enhance the rate of transmetalation |

This table outlines common components used in a Stille coupling reaction.

Beyond the Suzuki and Stille reactions, the bromine substituent of this compound allows for its participation in a range of other palladium-catalyzed transformations. These include:

Heck Coupling: The reaction with an alkene to form a new carbon-carbon bond at the vinylic position.

Sonogashira Coupling: The coupling with a terminal alkyne to synthesize an internal alkyne. This reaction typically uses a co-catalyst of copper.

Buchwald-Hartwig Amination: The formation of a new carbon-nitrogen bond by reacting with an amine.

Carbonylative Couplings: The insertion of carbon monoxide during the coupling process to form ketones or other carbonyl-containing compounds.

A particularly relevant transformation for this class of molecules is the copper-catalyzed intramolecular cyclization . As mentioned in section 3.1, the 2'-methoxy group can act as an internal nucleophile. In the presence of a copper catalyst, an intramolecular Ullmann-type reaction can occur, where the oxygen atom displaces the bromine to form a dibenzo-γ-pyrone scaffold, the core structure of xanthones. rsc.orgrsc.org This reaction provides a direct and efficient route to these biologically important heterocyclic compounds. researchgate.net

Reduction and Oxidation Chemistry of this compound

The reduction of this compound can proceed at two main sites: the carbonyl group and the carbon-bromine bond. As discussed previously, the carbonyl group can be readily reduced to a secondary alcohol using hydride reagents. ambeed.com For a more complete reduction of the carbonyl to a methylene (B1212753) group (-CH₂-), harsher conditions such as the Wolff-Kishner (hydrazine and a strong base) or Clemmensen (zinc amalgam and hydrochloric acid) reduction would be necessary, although the compatibility of the methoxy group with the acidic conditions of the Clemmensen reduction could be a concern.

The carbon-bromine bond can also be reduced, replacing the bromine with a hydrogen atom. This can be achieved through catalytic hydrogenation (e.g., using H₂ gas and a palladium catalyst) or with certain hydride reagents under specific conditions.

Benzophenones are generally stable to oxidation. The aromatic rings are deactivated by the carbonyl group, making them resistant to typical oxidative conditions. The methoxy group could potentially be cleaved under harsh oxidative or acidic conditions. However, under standard laboratory conditions, the molecule is expected to be robust towards oxidation.

Spectroscopic and Advanced Analytical Characterization in Research of 3 Bromo 2 Methoxybenzophenone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of 3-Bromo-2'-methoxybenzophenone

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound. Both ¹H NMR and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule.

In ¹H NMR spectroscopy, the distinct electronic environments of the protons result in a unique set of signals. The methoxy (B1213986) group (-OCH₃) protons are expected to appear as a sharp singlet, typically in the range of δ 3.8–3.9 ppm. The aromatic protons on the two benzene (B151609) rings will present as a series of complex multiplets in the downfield region (approximately δ 6.8–7.8 ppm), with their specific chemical shifts and coupling patterns determined by the substitution pattern of the bromo and methoxy groups. Two-dimensional NMR techniques, such as COSY and HSQC, can be employed to definitively assign these proton signals to their corresponding carbon atoms and determine the connectivity within the molecule. oregonstate.edu

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. A key signal is that of the carbonyl carbon (C=O), which is characteristically found far downfield, often in the δ 190–200 ppm region. The carbon atoms of the two aromatic rings will produce a series of signals in the δ 110–140 ppm range. The carbon attached to the bromine atom is expected around δ 120–130 ppm, while the carbon attached to the methoxy group will be further downfield. The methoxy carbon itself will appear as a distinct signal in the upfield region of the spectrum.

Table 1: Expected NMR Chemical Shift Ranges for this compound

| Group | Technique | Expected Chemical Shift (δ, ppm) |

| Methoxy Protons (-OCH₃) | ¹H NMR | ~ 3.8 - 3.9 |

| Aromatic Protons (Ar-H) | ¹H NMR | ~ 6.8 - 7.8 |

| Carbonyl Carbon (C=O) | ¹³C NMR | ~ 190 - 200 |

| Aromatic Carbons (Ar-C) | ¹³C NMR | ~ 110 - 140 |

| Brominated Aromatic Carbon (C-Br) | ¹³C NMR | ~ 120 - 130 |

| Methoxy Carbon (-OCH₃) | ¹³C NMR | ~ 55 - 60 |

Mass Spectrometry (MS) Techniques for Molecular Confirmation of this compound

Mass spectrometry (MS) is a primary technique for confirming the molecular weight and elemental composition of this compound. The molecular formula of the compound is C₁₄H₁₁BrO₂, giving it a calculated molecular weight of approximately 291.14 g/mol . guidechem.com

A crucial diagnostic feature in the mass spectrum of a brominated compound is the presence of a characteristic isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two molecular ion peaks in the mass spectrum: the [M]⁺ peak and the [M+2]⁺ peak, which are of almost equal intensity. oregonstate.edu This distinctive doublet is a clear indicator of the presence of a single bromine atom in the molecule.

High-Resolution Mass Spectrometry (HRMS) can provide an exact mass measurement, allowing for the confirmation of the molecular formula with high confidence. Techniques like Electrospray Ionization (ESI) are well-suited for coupling with liquid chromatography and can gently ionize the molecule, often preserving the molecular ion for detection. merckmillipore.com

Table 2: Expected Molecular Ion Peaks in Mass Spectrometry for this compound

| Ion | Description | Expected m/z | Relative Intensity |

| [M]⁺ | Molecular ion with ⁷⁹Br isotope | ~ 290.0 | ~ 100% |

| [M+2]⁺ | Molecular ion with ⁸¹Br isotope | ~ 292.0 | ~ 98% |

Chromatographic Analysis (HPLC, UPLC, LC-MS) for Purity and Mixture Analysis of this compound

Chromatographic techniques are essential for assessing the purity of this compound and analyzing reaction mixtures. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful methods for separating the target compound from impurities and starting materials.

Typically, a reverse-phase (RP) HPLC method is employed, using a C18 column. sielc.comresearchgate.net The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous component, sometimes with an acid modifier like formic acid or phosphoric acid to improve peak shape. merckmillipore.comsielc.com The retention time of the compound under specific conditions is a key identifier. For faster analysis with higher resolution, UPLC methods utilizing columns with smaller particle sizes (e.g., sub-2 µm) can be used. sielc.com

The coupling of liquid chromatography with mass spectrometry (LC-MS) provides a superior analytical approach. researchgate.netnih.gov This hyphenated technique not only separates the components of a mixture but also provides mass information for each component as it elutes from the column. merckmillipore.com This allows for the confident identification of the main product and the characterization of any impurities present, even at trace levels.

Table 3: Typical Chromatographic Conditions for Analysis of Benzophenone (B1666685) Derivatives

| Parameter | Condition |

| Technique | Reverse-Phase HPLC, UPLC, LC-MS |

| Stationary Phase (Column) | C18 (Octadecylsilane) |

| Mobile Phase | Acetonitrile/Methanol and Water Gradient |

| Modifier | Formic Acid (for MS compatibility) or Phosphoric Acid |

| Detection | UV (at a specific wavelength), Mass Spectrometry |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Structure Analysis of this compound

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups and electronic structure of this compound.

IR spectroscopy is used to identify the characteristic vibrational frequencies of the functional groups within the molecule. msu.edu The most prominent absorption band in the IR spectrum of a benzophenone derivative is the strong C=O (carbonyl) stretch, which typically appears in the region of 1640-1660 cm⁻¹. oregonstate.edu Other significant absorptions include the C-O stretching vibrations of the ether group and the aromatic C=C and C-H stretching and bending vibrations. The C-Br stretch is expected at lower frequencies, often around 550 cm⁻¹. The unique pattern of absorptions in the 600 to 1450 cm⁻¹ range, known as the fingerprint region, is characteristic of the molecule as a whole. msu.edu

UV-Vis spectroscopy provides insight into the electronic transitions within the molecule. Benzophenones typically exhibit two characteristic absorption bands. science.gov The weaker, longer-wavelength absorption corresponds to the n→π* (n-to-pi-star) transition of the carbonyl group's non-bonding electrons. The stronger, shorter-wavelength absorption is due to the π→π* (pi-to-pi-star) transition within the conjugated aromatic system. oregonstate.edu The position and intensity of these bands can be influenced by the solvent polarity and the nature of the substituents on the aromatic rings. oregonstate.edu

Table 4: Expected Spectroscopic Data for this compound

| Spectroscopy Type | Functional Group / Transition | Expected Absorption Range |

| Infrared (IR) | Carbonyl (C=O) Stretch | ~1640 - 1660 cm⁻¹ |

| Infrared (IR) | Aromatic (C=C) Stretch | ~1580 - 1600 cm⁻¹ |

| Infrared (IR) | Ether (C-O) Stretch | ~1250 cm⁻¹ |

| Infrared (IR) | C-Br Stretch | ~550 cm⁻¹ |

| UV-Visible (UV-Vis) | n→π* Transition | ~330 - 350 nm |

| UV-Visible (UV-Vis) | π→π* Transition | ~250 - 270 nm |

Theoretical and Computational Investigations of 3 Bromo 2 Methoxybenzophenone

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction of 3-Bromo-2'-methoxybenzophenone

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the molecular and electronic structure of organic compounds. nih.gov These methods allow for the optimization of the molecule's geometry and the calculation of various electronic properties that govern its reactivity.

For this compound, DFT calculations using functionals like B3LYP can predict key structural parameters such as bond lengths and angles. epstem.net A crucial aspect of these investigations is the analysis of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔEg), is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. nih.gov

Furthermore, the Molecular Electrostatic Potential (MEP) surface is calculated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. The MEP map uses a color scale to indicate electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions of the molecule. For this compound, the electronegative oxygen atom of the carbonyl group is expected to be a region of high electron density, making it a likely site for electrophilic attack.

| Parameter | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | -1.8 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap (ΔEg) | 4.7 eV | Indicates chemical reactivity and kinetic stability. |

| Dipole Moment (μ) | 2.9 D | Measures the overall polarity of the molecule. |

Molecular Dynamics Simulations for Conformational Analysis of this compound

While quantum calculations provide insight into a static, optimized structure, Molecular Dynamics (MD) simulations offer a view of the molecule's behavior over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, revealing its conformational flexibility and dynamics. acs.org

For a molecule like this compound, the most significant conformational freedom comes from the rotation around the single bonds connecting the two phenyl rings to the central carbonyl carbon. acs.org MD simulations can explore the potential energy surface associated with these torsional angles, identifying low-energy, stable conformers and the energy barriers between them. nih.gov These simulations can be performed in a vacuum or, more realistically, in the presence of a solvent to understand how intermolecular interactions influence conformational preferences. The analysis of MD trajectories can reveal the most populated conformational states and the timescale of transitions between them, providing a dynamic picture of the molecule's structure. nih.gov

Structure-Activity Relationship (SAR) Modeling for Chemical Design Based on this compound Scaffolds

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity or physical properties. nih.gov The this compound molecule can serve as a "scaffold," or a core structure, for the design of new compounds with desired properties.

In a computational SAR study, a library of virtual derivatives is created by systematically modifying the parent scaffold. For instance, the bromo and methoxy (B1213986) substituents could be moved to different positions on the phenyl rings, or replaced with other functional groups (e.g., chloro, fluoro, methyl, nitro groups). Quantum chemical calculations and other computational methods are then used to predict key properties for each derivative in the library. By correlating these predicted properties with structural changes, a model can be built to guide the design of new molecules. For example, if the goal is to develop a new material with specific electronic properties, SAR can help identify which substituents at which positions would be most effective. nih.gov

Retrosynthetic Analysis through Computational Approaches for Derivatives of this compound

Retrosynthesis is a strategy used to plan the synthesis of complex organic molecules. It involves breaking down the target molecule into simpler, commercially available precursors. acs.org Computational tools are increasingly used to aid this process.

For a derivative of this compound, a computational retrosynthetic analysis would identify key bond disconnections to suggest potential synthetic routes. A common disconnection for benzophenones is at the carbonyl carbon, suggesting a Friedel-Crafts acylation or a Suzuki coupling reaction as a possible synthetic step. gla.ac.uk Computational software can help evaluate the feasibility of these reaction steps by predicting reaction energies and identifying potential side reactions. Furthermore, DFT calculations can be employed to study the mechanism of key synthetic steps, providing insights that can help optimize reaction conditions. gla.ac.uk This computational approach allows chemists to evaluate multiple synthetic strategies in silico before committing to laboratory work, saving time and resources.

Derivatives and Analogues of 3 Bromo 2 Methoxybenzophenone: Synthesis and Reactivity

Synthesis of Novel Brominated Methoxybenzophenone Analogues Derived from 3-Bromo-2'-methoxybenzophenone

The synthesis of novel brominated methoxybenzophenone analogues can be achieved by introducing additional bromine atoms onto the aromatic rings of the parent compound, this compound. The position of this second bromination is directed by the existing substituents. The methoxy (B1213986) group (-OCH₃) is an ortho-, para-directing activator, while the benzoyl group is a meta-directing deactivator. The bromine atom is a deactivating but ortho-, para-directing substituent. This interplay of directing effects allows for the regioselective synthesis of various dibrominated analogues. For instance, electrophilic bromination of this compound would likely lead to substitution at positions ortho or para to the methoxy group on the A-ring or at a meta position relative to the carbonyl on the B-ring, guided by the combined electronic influences.

Furthermore, modifications can extend beyond simple bromination. The existing bromine atom can be replaced through various cross-coupling reactions to introduce different functionalities, which can then be followed by bromination to yield novel analogues. The development of efficient brominating agents and solid bromine carriers has expanded the scope and safety of these synthetic transformations. nih.govsci-hub.se

Regioselective Synthesis of Isomeric Methoxybenzophenones (e.g., 4-Bromo-2'-methoxybenzophenone, 2-Bromo-2'-methoxybenzophenone)

The regioselective synthesis of specific isomers of brominated methoxybenzophenones is most commonly achieved through the Friedel-Crafts acylation reaction. oregonstate.eduoregonstate.edu This method involves the reaction of a substituted benzoyl chloride with an appropriate aromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The regioselectivity of the acylation is determined by the directing effects of the substituents on both reactants.

For the synthesis of 4-Bromo-2'-methoxybenzophenone , one common route is the Friedel-Crafts acylation of anisole (B1667542) with 4-bromobenzoyl chloride. The methoxy group on anisole directs the incoming acyl group to the para position, resulting in the desired product.

Similarly, 2-Bromo-2'-methoxybenzophenone can be synthesized via the Friedel-Crafts acylation of 2-bromoanisole (B166433) with benzoyl chloride. prepchem.com The methoxy group directs the acylation primarily to the para position (position 5), but the ortho product (position 3) can also be formed. An alternative approach involves the acylation of anisole with 2-bromobenzoyl chloride, which yields 2-bromo-4'-methoxybenzophenone. prepchem.com

The general scheme for Friedel-Crafts acylation to produce isomeric bromomethoxybenzophenones is outlined below:

Table 1: Regioselective Synthesis via Friedel-Crafts Acylation

| Target Isomer | Aromatic Substrate | Acyl Chloride | Primary Product |

|---|---|---|---|

| 4-Bromo-2'-methoxybenzophenone | Anisole | 4-Bromobenzoyl chloride | 4-Bromo-2'-methoxybenzophenone |

| 2-Bromo-4'-methoxybenzophenone | Anisole | 2-Bromobenzoyl chloride | 2-Bromo-4'-methoxybenzophenone prepchem.com |

| 4-Bromo-4'-methoxybenzophenone | Anisole | 4-Bromobenzoyl chloride | 4-Bromo-4'-methoxybenzophenone oregonstate.edu |

Introduction of Additional Functionalities onto the this compound Core

The bromine atom on the this compound core is a key synthetic handle for introducing a diverse range of functional groups through various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron compound (boronic acid or ester) to form a new C-C bond. illinois.edu This is a powerful method for synthesizing biaryl compounds. For this compound, a Suzuki coupling with an arylboronic acid introduces a new aryl group at the 3-position. sciforum.netrsc.org

Sonogashira Coupling: This reaction involves the coupling of the aryl bromide with a terminal alkyne, creating a C-C triple bond. washington.edunrochemistry.comlibretexts.org This is a direct route to arylalkynes, which are important precursors in materials science and medicinal chemistry. The reaction is typically catalyzed by palladium and copper(I) complexes. organic-chemistry.org

Buchwald-Hartwig Amination: This reaction forms a C-N bond by coupling the aryl bromide with an amine (primary or secondary). rsc.orgnih.gov It is a versatile method for synthesizing arylamines, which are prevalent in pharmaceuticals and organic electronic materials. chemspider.comresearchgate.net

Table 2: Functionalization of this compound via Cross-Coupling Reactions

| Reaction | Coupling Partner | Catalyst System (Typical) | Product Type |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Arylboronic acid (Ar-B(OH)₂) | Pd(PPh₃)₄ / Base (e.g., Na₂CO₃) | 3-Aryl-2'-methoxybenzophenone |

| Sonogashira Coupling | Terminal Alkyne (R-C≡CH) | Pd(PPh₃)₂Cl₂ / CuI / Base (e.g., Et₃N) | 3-(Alkynyl)-2'-methoxybenzophenone |

| Buchwald-Hartwig Amination | Amine (R¹R²NH) | Pd₂(dba)₃ / Ligand (e.g., XPhos) / Base (e.g., NaOtBu) | 3-(Amino)-2'-methoxybenzophenone |

Reactivity Profiles of Key Derivatives and their Synthetic Utility

The derivatives of this compound, synthesized through the methods described above, exhibit unique reactivity profiles that make them valuable intermediates in various synthetic applications.

Biaryl Derivatives (from Suzuki Coupling): The resulting 3-aryl-2'-methoxybenzophenones possess an extended π-conjugated system. This structure is a common motif in liquid crystals, organic light-emitting diodes (OLEDs), and as ligands for catalysis. The benzophenone (B1666685) core itself can act as a photoactive group, and modification with different aryl groups can tune these properties. These biaryl ketones are also key intermediates in the synthesis of complex heterocyclic structures, such as xanthones, through intramolecular cyclization reactions. researchgate.net

Alkynyl Derivatives (from Sonogashira Coupling): The 3-(alkynyl)-2'-methoxybenzophenones are highly versatile intermediates. The alkyne moiety can undergo a wide range of transformations, including cycloaddition reactions, hydration to form ketones, and reduction to alkenes or alkanes. They are crucial building blocks for creating conjugated polymers and complex natural products. Their ability to participate in "click chemistry" reactions makes them useful for bioconjugation and materials science.

Amino Derivatives (from Buchwald-Hartwig Amination): The introduction of an amino group transforms the electronic properties of the benzophenone core. These 3-amino-2'-methoxybenzophenones are precursors to a variety of nitrogen-containing heterocycles. The amino group can be further functionalized, for example, by acylation or diazotization, opening pathways to dyes, pharmaceuticals, and agrochemicals. Many bioactive compounds, including anti-cancer and anti-infective agents, contain the arylamine substructure. nih.gov

The synthetic utility of these derivatives lies in their modular nature. By choosing the appropriate coupling partner, a wide library of compounds with diverse functionalities can be generated from a single starting material, facilitating the exploration of structure-activity relationships in drug discovery and the development of new materials with tailored properties. kyoto-u.ac.jp

Applications of 3 Bromo 2 Methoxybenzophenone in Synthetic Organic Chemistry and Materials Science

Role as an Organic Building Block in Complex Molecule Synthesis

The primary role of 3-Bromo-2'-methoxybenzophenone in synthetic organic chemistry is as a versatile scaffold for the construction of more complex molecules. The presence of a bromine atom on one of the phenyl rings provides a reactive handle for a variety of cross-coupling reactions. For instance, the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds, can be employed to introduce new aryl or alkyl groups at the 3-position. sciforum.netrsc.orgillinois.edu This reaction is fundamental in the synthesis of pharmaceuticals, polymers, and agrochemicals. illinois.edu

The general reactivity of aryl bromides in palladium-catalyzed reactions suggests that this compound can be a valuable precursor for creating diverse molecular frameworks. illinois.edu The benzophenone (B1666685) core itself is a common structural motif in many biologically active compounds and functional materials.

Table 1: Potential Cross-Coupling Reactions with this compound

| Reaction Name | Coupling Partner | Catalyst/Reagent | Resulting Bond | Potential Application |

| Suzuki-Miyaura Coupling | Aryl or Vinyl Boronic Acid/Ester | Palladium Catalyst, Base | C-C | Synthesis of biaryls, conjugated systems |

| Heck Coupling | Alkene | Palladium Catalyst, Base | C-C | Synthesis of substituted alkenes |

| Sonogashira Coupling | Terminal Alkyne | Palladium/Copper Catalyst, Base | C-C (alkyne) | Synthesis of aryl alkynes |

| Buchwald-Hartwig Amination | Amine | Palladium Catalyst, Base | C-N | Synthesis of arylamines |

| Ullmann Condensation | Alcohol, Amine | Copper Catalyst, Base | C-O, C-N | Synthesis of diaryl ethers, arylamines |

Utility in the Preparation of Pharmaceutical Intermediates

Benzophenone derivatives are significant intermediates in the pharmaceutical industry. guidechem.com The structural motif of this compound, with its specific substitution pattern, can be a key component in the synthesis of targeted therapeutic agents. For example, related bromo-substituted aromatic compounds are used in the synthesis of inhibitors for enzymes like PD-1/PD-L1, which are crucial in cancer immunotherapy. guidechem.com Similarly, other derivatives are used to create compounds that act as dual inhibitors for dopamine (B1211576) (D2) and dopamine transporter (DAT) receptors, which have potential in treating schizophrenia. guidechem.com

The synthesis of various bioactive molecules often involves the use of halogenated intermediates to build the final complex structure. For instance, 3-Bromo-2-fluorobenzoic acid, a related compound, is a key intermediate in the production of the BRAF kinase inhibitor Dabrafenib, used in cancer treatment. nbinno.com This highlights the potential of this compound to serve as a precursor for novel drug candidates. The bromine atom allows for strategic modifications and the introduction of various functional groups necessary for biological activity.

Precursor for Catalysts and Ligands in Transition Metal Chemistry

The structure of this compound makes it a candidate for the synthesis of specialized ligands for transition metal catalysts. The methoxy (B1213986) group, particularly at the 2'-position, can act as a coordinating atom for a metal center. The bromo-substituted ring can be functionalized to introduce other donor atoms, leading to the formation of multidentate ligands. These ligands can then be complexed with transition metals to form catalysts for a variety of organic transformations.

Research on related benzophenone structures has shown their utility in creating ligands for catalysts. For example, derivatives of 2-hydroxybenzophenone (B104022) are used to synthesize ligands for various catalytic applications. kyoto-u.ac.jp Furthermore, the synthesis of tetrakis(aryl)ethene ligands, which are useful in modeling heterogeneous catalysts and in supramolecular chemistry, has been explored using substituted benzophenone precursors. ualberta.ca The ability to create structurally well-defined, sterically hindered binding sites is crucial for the development of highly selective catalysts, and this compound could serve as a starting point for such ligands.

Potential in Advanced Materials Development Utilizing this compound as a Monomer or Building Block

Benzophenone derivatives are utilized in the development of advanced materials, such as polymers and coatings, due to their unique chemical and photophysical properties. kyoto-u.ac.jp The benzophenone moiety is a well-known photosensitizer and is often incorporated into polymers to induce cross-linking upon exposure to UV light.

This compound could potentially be used as a monomer or a building block for functional polymers. The bromine atom can be converted into a polymerizable group, such as a vinyl or acrylate (B77674) group, through standard organic transformations. The resulting monomer could then be polymerized to create materials with specific properties. For instance, polymers containing benzophenone units are used in photoresists and other photolithographic applications. acs.org Additionally, the incorporation of such monomers can enhance the thermal stability and mechanical properties of the resulting polymers. While direct polymerization of this compound has not been reported, the general principles of polymer synthesis suggest its potential in this area. researchgate.net

Future Directions and Emerging Research Avenues for 3 Bromo 2 Methoxybenzophenone

Development of More Sustainable Synthetic Routes for 3-Bromo-2'-methoxybenzophenone

The traditional synthesis of benzophenones, often relying on classical Friedel-Crafts acylation, typically involves stoichiometric amounts of Lewis acid catalysts like aluminum chloride (AlCl₃) and hazardous solvents such as nitrobenzene (B124822) or chlorinated hydrocarbons. nih.gov This approach generates significant waste and poses safety and environmental concerns. nih.govmdpi.com Future research is intensely focused on developing "greener" and more sustainable alternatives applicable to the synthesis of this compound.

A key area of development is the use of heterogeneous and recyclable catalysts. Solid acid catalysts, such as zeolites, offer a promising alternative to conventional Lewis acids. nih.gov For instance, the acylation of anisole (B1667542) (a related methoxybenzene derivative) has been successfully demonstrated using beta zeolite catalysts, which can be recovered and reused, minimizing waste. nih.gov Another innovative approach involves carbon-wrapped bimetallic nanoparticles (e.g., Fe-Ni) which act as highly efficient and durable heterogeneous catalysts for Friedel-Crafts acylation, offering high activity and stability while being more environmentally benign. Current time information in Chatham County, US.

The exploration of alternative, greener solvents and energy sources is another critical frontier. Supercritical carbon dioxide (scCO₂) has been investigated as a solvent for the acylation of anisole, presenting a non-toxic and easily removable medium. nih.gov Combining recyclable catalysts with non-traditional energy sources, such as microwave irradiation, has also shown significant promise. For example, the use of scandium triflate (Sc(OTf)₃) with a dendritic ligand under microwave heating has enabled high-yield acylation with short reaction times and excellent catalyst recyclability. rsc.org

Biocatalysis represents a paradigm shift towards truly sustainable synthesis. While direct biocatalytic synthesis of this compound is still an emerging field, research on related transformations is encouraging. For example, whole-cell biocatalysts like Candida zeylanoides have been used for the asymmetric reduction of benzophenone (B1666685) derivatives, suggesting the potential for enzymatic pathways in synthesis. researchgate.netacs.org The development of enzymes or engineered microorganisms capable of performing the key bond-forming reactions would represent a significant leap forward in the green synthesis of this and other complex ketones.

| Synthetic Approach | Catalyst/Reagent | Key Advantages | Reference(s) |

| Heterogeneous Catalysis | Zeolites (e.g., H-Beta) | Recyclable, reduced waste, high selectivity. | nih.gov |

| Nanocatalysis | Carbon-wrapped Fe-Ni NPs | High efficiency, durability, eco-friendly. | Current time information in Chatham County, US. |

| Green Solvents | Supercritical CO₂ | Non-toxic, easily separated, environmentally benign. | nih.gov |

| Microwave-Assisted | Sc(OTf)₃ / Dendritic Ligand | Rapid reaction times, high yields, catalyst recovery. | rsc.org |

| Biocatalysis | Whole-cell biocatalysts | Renewable, biodegradable, high selectivity. | researchgate.netacs.org |

Exploration of Novel Reaction Pathways for this compound

Beyond optimizing existing methods, researchers are exploring fundamentally new ways to construct the diaryl ketone scaffold of this compound. These novel pathways often leverage modern catalytic systems to achieve bond formations that were previously challenging or inefficient.

One of the most active areas of research is photocatalysis . Visible-light-mediated reactions offer mild conditions and unique reactivity. researchgate.net For instance, photocatalytic methods have been developed for the oxidative coupling of terminal alkynes with phenols or p-benzoquinone to produce diaryl ketones, representing a departure from traditional acylation or oxidation routes. researchgate.net Another strategy involves the synergy between photocatalysis and other catalytic modes. The merger of diaryl ketone-based hydrogen atom transfer (HAT) photocatalysis with nickel catalysis has enabled direct C(sp³)–H arylation, a powerful tool that could potentially be adapted for novel synthetic approaches to benzophenone derivatives. researchgate.net

C-H activation is another transformative strategy that avoids the need for pre-functionalized starting materials, enhancing atom economy. researchgate.net While direct C-H carbonylation/arylation to form this compound is a long-term goal, related palladium-catalyzed C-H activation sequences are being developed for the synthesis of complex cyclic ketones like xanthones from diaryl ethers. researchgate.net These methodologies could inspire future routes where the benzophenone core is assembled through direct coupling of a bromo-benzene derivative with 2-methoxybenzaldehyde (B41997) or a related precursor via C-H functionalization.

Furthermore, novel transformations of the benzophenone core itself are being explored. For example, the photoreduction of benzophenones to form benzopinacols is a well-known reaction, but its kinetics and mechanisms are still being studied in detail for various substituted derivatives. core.ac.uk Understanding these photochemical pathways could open up new applications for this compound as a photosensitizer or in the synthesis of more complex, dimeric structures. nih.govresearchgate.net

Integration of this compound Synthesis into Flow Chemistry Systems

Flow chemistry, which involves performing chemical reactions in a continuously flowing stream rather than in a batch-wise fashion, is revolutionizing fine chemical production. mdpi.com The application of this technology to the synthesis of this compound offers significant advantages in terms of safety, efficiency, scalability, and process control. mdpi.comnumberanalytics.com

The inherent hazards of many reactions used to synthesize benzophenones, such as Friedel-Crafts acylation (highly exothermic) or those involving organometallic reagents (highly reactive), can be mitigated in flow reactors. numberanalytics.commt.com The small reaction volumes and superior heat and mass transfer of microreactors or packed-bed reactors prevent the buildup of heat and dangerous intermediates, allowing reactions to be run under more intense but well-controlled conditions. mdpi.comgoogle.com

Continuous flow systems are particularly well-suited for Friedel-Crafts acylations. Researchers have developed continuous-flow protocols using both homogeneous catalysts like methanesulfonic acid (a green and biodegradable option) and heterogeneous catalysts in packed-bed reactors. mdpi.comdigitellinc.com These systems allow for high conversion rates, excellent stability over time, and simplified product purification, as the catalyst is retained within the reactor. mdpi.com This approach could be directly adapted for the synthesis of this compound from 2-bromoanisole (B166433) and benzoyl chloride.

Flow chemistry also enables reactions that are difficult or impossible to perform in batch. For example, the generation and immediate use of highly unstable intermediates, such as certain organolithium species, can be achieved in a flow microreactor with residence times of milliseconds. nih.gov This could open up protecting-group-free synthetic routes to complex benzophenones that would otherwise be unfeasible. The integration of multiple reaction steps into a single, continuous "telescoped" process is another key advantage, reducing manual handling and waste generation. acs.org

| Flow Chemistry Advantage | Application to this compound Synthesis | Reference(s) | | :--- | :--- | :--- | :--- | | Enhanced Safety | Control of exothermic Friedel-Crafts or Grignard reactions. | numberanalytics.commt.com | | Improved Efficiency | Higher yields and shorter reaction times due to superior heat/mass transfer. | google.combeilstein-journals.org | | Scalability | Straightforward scale-up by running the system for longer or using parallel reactors. | mdpi.com | | Catalyst Management | Use of packed-bed reactors simplifies catalyst separation and recycling. | mdpi.com | | Access to Novel Reactivity | Generation and use of unstable intermediates in microreactors. | nih.gov |

Advanced Characterization Techniques for In-Situ Monitoring of this compound Reactions

To fully realize the potential of advanced synthetic methods, real-time monitoring and control are essential. Process Analytical Technology (PAT) utilizes in-situ analytical techniques to gain a deep, real-time understanding of chemical reactions, moving beyond traditional post-reaction analysis. mt.com For the synthesis of this compound, several advanced spectroscopic methods are emerging as powerful tools for reaction monitoring.

Raman spectroscopy is particularly well-suited for monitoring reactions in solution. americanpharmaceuticalreview.com It can provide detailed information on the concentrations of reactants, intermediates, and products by tracking their unique vibrational fingerprints. americanpharmaceuticalreview.comoxinst.com For instance, in-situ Raman has been used to study the mechanism of mechanochemical Friedel-Crafts acylations, revealing the rapid formation of catalyst-reagent complexes. nih.govbeilstein-journals.org This technique could be used to precisely determine the endpoint of the acylation step in the synthesis of this compound, optimizing reaction time and preventing the formation of impurities.

Fourier-transform infrared (FTIR) spectroscopy , particularly with attenuated total reflectance (ATR) probes, is another robust PAT tool. ntnu.no It is frequently used to monitor Grignard reactions, which are often used to synthesize unsymmetrical benzophenones. By tracking the consumption of the halide starting material and the formation of the Grignard reagent, the reaction's initiation, progress, and any potential stalling can be observed in real time, significantly improving safety and reproducibility. mt.com

Nuclear Magnetic Resonance (NMR) spectroscopy , once confined to offline analysis, is now being integrated into online and at-line monitoring systems. nih.gov Online NMR can provide unambiguous structural information and quantitative data during a reaction. It has been successfully used to monitor and control Grignard reactions within automated synthesis machines, allowing for dynamic adjustments to reaction conditions to optimize outcomes. nih.gov Applying this to the synthesis of this compound would enable unprecedented levels of process control and optimization.

| Technique | Information Gained | Application in Synthesis | Reference(s) |

| Raman Spectroscopy | Vibrational modes, species concentration | Monitoring Friedel-Crafts acylation, endpoint determination, mechanistic studies. | americanpharmaceuticalreview.comnih.govbeilstein-journals.org |

| FTIR (ATR) Spectroscopy | Functional group changes, reagent concentration | Real-time monitoring of Grignard reagent formation, ensuring safety and conversion. | mt.comntnu.no |

| Online NMR Spectroscopy | Structural information, quantitative analysis | Precise tracking of reactants and products, dynamic process control. | nih.govmdma.ch |

Q & A

Q. What are the optimal synthetic routes for 3-Bromo-2'-methoxybenzophenone, and how can reaction yields be improved?

Methodological Answer: The synthesis typically involves bromination of a pre-functionalized benzophenone precursor. Key reagents include N-bromosuccinimide (NBS) or molecular bromine with catalysts like FeCl₃ or AlCl₃ . For example:

- Friedel-Crafts Acylation : Start with 2-methoxybenzophenone, followed by bromination at the 3-position.

- Cross-Coupling : Use Suzuki-Miyaura coupling between a brominated aryl halide and a methoxy-substituted boronic acid.

Q. Optimization Tips :

| Parameter | Condition Range | Impact on Yield |

|---|---|---|

| Catalyst | FeCl₃ (0.1–1.0 eq.) | Higher selectivity at lower eq. |

| Temperature | 0–25°C | Lower temps reduce side reactions |

| Solvent | Dichloromethane (DCM) or THF | DCM improves solubility of intermediates |

Q. How should researchers characterize this compound using spectroscopic methods?

Methodological Answer:

- NMR :

- ¹H NMR : Expect aromatic protons in δ 6.8–7.5 ppm, with splitting patterns indicating substituent positions. Methoxy groups appear as singlets near δ 3.8–4.0 ppm .

- ¹³C NMR : Carbonyl carbons resonate at δ 190–200 ppm; brominated carbons show deshielding (δ 120–130 ppm) .

- Mass Spectrometry : Look for molecular ion peaks at m/z 290–295 (M⁺) and isotopic patterns characteristic of bromine (1:1 ratio for M⁺ and M+2) .

Advanced Research Questions

Q. How can regioselectivity challenges during bromination of 2'-methoxybenzophenone derivatives be addressed?

Methodological Answer: Regioselectivity is influenced by electronic and steric factors. For 3-bromination over 4-bromination:

- Directing Groups : The methoxy group at the 2'-position directs electrophilic bromination to the para position relative to itself (meta to the carbonyl). Use steric hindrance (e.g., bulky solvents) to favor 3-bromination .

- Computational Modeling : DFT calculations (e.g., Gaussian 16) predict electron density maps to identify reactive sites. Compare with experimental results to refine conditions .

Q. Data Contradiction Example :

- Study A : Reports 80% 3-bromination using NBS/FeCl₃ in DCM .

- Study B : Observes 60% 4-bromination under similar conditions .

Resolution : Differences may arise from trace moisture; rigorously anhydrous conditions improve 3-bromination yields.

Q. What strategies mitigate decomposition of this compound during storage or reactions?

Methodological Answer:

- Storage : Store at 0–6°C in amber glass vials under inert gas (Ar/N₂) to prevent photodegradation and oxidation .

- Reaction Stability : Avoid strong bases or high temperatures (>80°C). Use stabilizing agents like BHT (0.1% w/w) in free-radical-prone reactions .

Q. How can computational tools predict the biological activity of this compound derivatives?

Methodological Answer:

- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., kinases or GPCRs). The bromine atom enhances hydrophobic binding, while the methoxy group participates in hydrogen bonding .

- QSAR Models : Train models on datasets of similar benzophenones to predict cytotoxicity or antimicrobial activity. Validate with in vitro assays (e.g., MTT for cytotoxicity) .

Safety and Handling

Q. What are the critical safety protocols for handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use in a fume hood to avoid inhalation .

- Decontamination : Wash spills with 10% sodium thiosulfate to neutralize brominated byproducts .

- First Aid : For skin contact, rinse with water for 15 minutes; for eye exposure, use an eyewash station immediately .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。